7-Nitrobenzoxadiazole-6-aminohexanoic acid
Overview
Description
Mechanism of Action
Target of Action
Nbd-amha is primarily used as a fluorescent probe for the study of fatty acids and sterols . It has been identified to have activity against the human malaria parasite Plasmodium falciparum .
Mode of Action
Nbd-amha interacts with its targets by binding to them. The fluorescence spectrum of the Nbd-amha derivative is highly sensitive to the environment . In the case of Plasmodium falciparum, a mass spectrometry analysis identified covalent Nbd-amha modifications in specific cysteine residues of five gametocyte proteins, possibly associated with its antiparasitic effect .
Biochemical Pathways
It has been shown to be active in vitro against all blood stages ofP. falciparum, with a rare feature of killing the parasite stages transmissible to mosquitoes, the gametocytes .
Pharmacokinetics
Its fluorescent properties make it a useful tool for studying the distribution and metabolism of fatty acids and sterols .
Result of Action
Nbd-amha has been shown to have a potent cytotoxic effect against murine and human cancer cells, as well as towards the protozoan parasite Giardia duodenalis . In the case of P. falciparum, Nbd-amha has a 4-fold higher potency on the pathogenic asexual stages .
Action Environment
The action of Nbd-amha is influenced by the environment. The fluorescence spectrum of the Nbd-amha derivative is highly sensitive to the environment, and the fluorescence intensity is significantly reduced in aqueous solutions .
Biochemical Analysis
Biochemical Properties
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid interacts with various biomolecules in biochemical reactions. A mass spectrometry analysis identified covalent modifications of 6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid in specific cysteine residues of five gametocyte proteins . These interactions could be associated with its antiparasitic effect .
Cellular Effects
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid has been shown to have effects on various types of cells and cellular processes. It is active in vitro against all blood stages of Plasmodium falciparum, with the rare feature of killing the parasite stages transmissible to mosquitoes, the gametocytes .
Molecular Mechanism
The molecular mechanism of action of 6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid involves binding interactions with biomolecules and changes in gene expression. It has been shown to covalently modify specific cysteine residues of gametocyte proteins .
Temporal Effects in Laboratory Settings
Its activity against Plasmodium falciparum gametocytes suggests potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-6 NBD involves the reaction of 7-nitrobenz-2-oxa-1,3-diazole-4-amine with hexanoyl chloride to form the intermediate compound, which is then reacted with D-erythro-sphingosine to yield the final product. The reaction typically requires anhydrous conditions and is carried out in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of C-6 NBD follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
C-6 NBD undergoes various chemical reactions, including:
Oxidation: The nitro group in C-6 NBD can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other nucleophiles, such as amines and thiols, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the reactions of C-6 NBD include reducing agents like sodium dithionite for reduction reactions and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent properties of the compound .
Major Products Formed
The major products formed from the reactions of C-6 NBD include various substituted derivatives, which can be used for further biochemical studies and applications .
Scientific Research Applications
C-6 NBD is extensively used in scientific research due to its unique fluorescent properties. Some of its applications include:
Cellular Imaging: It is used as a selective stain for the Golgi apparatus in live and fixed cells
Sphingolipid Transport and Metabolism Studies: C-6 NBD is used to study the mechanisms of sphingolipid transport and metabolism
Protein Labeling: The compound’s reactivity with amines allows for site-specific protein labeling and the detection of enzyme activities.
Biomolecular Sensing: C-6 NBD-based probes are used for sensing small molecules and proteins due to their environmental sensitivity and fluorescence-quenching ability.
Comparison with Similar Compounds
C-6 NBD is unique due to its combination of fluorescent properties and membrane permeability. Similar compounds include:
NBD-ceramide: Another fluorescent ceramide derivative used for similar applications.
Rhodamine 123: A fluorescent dye used for mitochondrial staining.
MitoLite Green EX488: A fluorescent probe for mitochondrial imaging.
C-6 NBD stands out due to its specific use in Golgi apparatus staining and its ability to permeate cell membranes, making it a valuable tool in cellular and molecular biology research .
Properties
IUPAC Name |
6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNQJJTTPMBIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236920 | |
Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88235-25-0 | |
Record name | 6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88235-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088235250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBD-Aminohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.